molecular formula C28H29N7O B562160 N-Desmethyl Imatinib-d8 CAS No. 1185103-28-9

N-Desmethyl Imatinib-d8

Katalognummer B562160
CAS-Nummer: 1185103-28-9
Molekulargewicht: 487.637
InChI-Schlüssel: BQQYXPHRXIZMDM-DBVREXLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-Desmethyl Imatinib-d8” is a deuterated metabolite of Gleevec, a tyrosine kinase inhibitor specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) . It has a molecular formula of C28H29N7O .


Synthesis Analysis

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-Desmethyl Imatinib . A salting-out-assisted switchable hydrophilicity solvent-based liquid phase microextraction (SA-SHS-LPME) was developed for the separation and determination of trace amounts of imatinib and N-desmethyl imatinib in biological and environmental samples .


Molecular Structure Analysis

The molecular weight of “N-Desmethyl Imatinib-d8” is 487.6 g/mol . The IUPAC name is N - [4-methyl-3- [ (4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4- [ (2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide .


Chemical Reactions Analysis

A quantification method for imatinib and its major metabolite N-desmethyl imatinib in biological and environmental samples was developed using CE-MS combined with an online concentration technique .


Physical And Chemical Properties Analysis

“N-Desmethyl Imatinib-d8” has a molecular weight of 487.6 g/mol . The computed properties include a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 7, and a rotatable bond count of 7 .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Therapeutic Drug Monitoring : N-Desmethyl Imatinib is monitored in human plasma to enhance the safe and effective use of Imatinib in CML treatment, with significant interpatient variability observed in pharmacokinetics (Zhang et al., 2012).

  • Genetic Polymorphisms and Adverse Events : The relationship between genetic polymorphisms, protein concentrations, and adverse drug reactions (ADRs) of Imatinib and N-Desmethyl Imatinib in GIST patients has been studied. Higher concentrations of these compounds have been associated with ADRs (Qian et al., 2019).

  • Interactions with P-glycoprotein : N-Desmethyl Imatinib's interaction with P-glycoprotein in human leukemia cells has implications for its role in the treatment of chronic myeloid leukemia, especially in cases of drug resistance (Mlejnek et al., 2011).

  • Liquid Chromatography-Electrospray Mass Spectrometry Determination : A method was developed to determine Imatinib and N-Desmethyl Imatinib in human plasma, enhancing the understanding of their pharmacokinetics (Solassol et al., 2006).

  • Unbound Fraction Determination for Therapeutic Monitoring : Investigating the unbound fraction of Imatinib and N-Desmethyl Imatinib in plasma is of interest for therapeutic drug monitoring, especially given the significant impact of unbound concentrations on clinical response and toxicity evaluation (Arellano et al., 2012).

  • Absorption and Elimination in the Intestine : Studies on the absorption and elimination of Imatinib and N-Desmethyl Imatinib through the rat intestine provide insights into their bioavailability and active elimination, indicating the role of various transport proteins in these processes (Kralj et al., 2014).

  • Impact of CYP2C8*3 Polymorphism on Metabolism : Research on the influence of CYP2C8*3 polymorphism on the metabolism of Imatinib to N-Desmethyl Imatinib has revealed significant implications for personalized treatment strategies (Khan et al., 2016).

  • Pharmacokinetics and Cellular Uptake : The pharmacokinetics and cellular uptake of Imatinib and N-Desmethyl Imatinib have been studied in patients with chronic myeloid leukemia or acute lymphatic leukemia, contributing to the understanding of clinical response variability and resistance emergence (Coutre et al., 2004).

  • Therapeutic Drug Monitoring of Unbound Fraction : Research has been conducted to understand the inter-individual variability of the protein binding of Imatinib and N-Desmethyl Imatinib, and to explore the potential benefits and limits of monitoring their free plasma concentrations (Gandia et al., 2013).

  • Central Nervous System Blast Crisis in CML : A study on the low levels of Imatinib and N-Desmethyl Imatinib in the cerebral spinal fluid of a CML patient undergoing blast crisis, despite complete cytogenetic remission in the bone marrow, highlights the need for careful monitoring in such cases (Bornhauser et al., 2004).

  • Metabolite Characterization in Liver Microsomes : Novel metabolites of Imatinib, including N-Desmethyl Imatinib, have been characterized in rat and human liver microsomes, providing insights into its metabolic pathways (Ma et al., 2008).

  • Pharmacokinetics in Hepatocellular Cancer : The pharmacokinetics of Imatinib and N-Desmethyl Imatinib in hepatocellular cancer patients have been studied, revealing the influence of liver function on the metabolism of these compounds (Treiber et al., 2008).

  • Efficacy in Aggressive Fibromatosis : A phase II trial explored the efficacy of Imatinib in aggressive fibromatosis (desmoid tumors), including the evaluation of N-Desmethyl Imatinib, indicating its potential role in managing unresectable tumors (Chugh et al., 2010).

  • Interaction with Herbal Extracts : The effects of grape seed and green tea extracts on the pharmacokinetics of Imatinib and N-Desmethyl Imatinib in rats have been investigated, providing important information for patients using herbal supplements alongside cancer treatment (Darweesh et al., 2020).

  • In vitro Activity Against Bcr-Abl Mutants : The activity of Bcr-Abl inhibitors against imatinib-resistant mutants, including those affecting N-Desmethyl Imatinib, has been studied to understand and overcome drug resistance in CML (O'hare et al., 2005).

  • Simultaneous Quantification in Human Serum : A bioanalytical assay for the simultaneous determination of multiple tyrosine kinase inhibitors, including Imatinib and N-Desmethyl Imatinib, in human serum has been developed for clinical practice and research purposes (van Erp et al., 2013).

  • Resistance Mechanisms in Philadelphia-Chromosome-Positive Leukaemias : Molecular mechanisms of resistance to Imatinib in Philadelphia-chromosome-positive leukaemias, including the role of N-Desmethyl Imatinib, have been explored to develop strategies to prevent or overcome resistance (Gambacorti-Passerini et al., 2003).

  • Simultaneous Determination in Rat Plasma and Tissues : An LC-MS/MS method was developed for the quantitative determination of Imatinib and N-Desmethyl Imatinib in rat plasma and tissues, aiding in the investigation of pharmacokinetics and tissue distribution (Rao et al., 2019).

  • LC-MS-MS Determination in Human Plasma : A specific and sensitive method was developed for the quantification of Imatinib and N-Desmethyl Imatinib in human plasma, crucial for pharmacokinetic studies and therapeutic monitoring (Yunjing Zhang et al., 2014).

  • Drug-Drug Interaction Study : The potential drug-drug interactions between Imatinib and Voriconazole were studied in vitro and in vivo, providing essential information for managing polypharmacy in cancer patients (Lin et al., 2019).

Wirkmechanismus

Target of Action

N-Desmethyl Imatinib-d8, the active metabolite of Imatinib, primarily targets the Bcr-Abl oncogene . This oncogene is a result of a genetic translocation between chromosomes 9 and 22, forming a fused oncogene on the truncated chromosome 22, also known as the Philadelphia Chromosome . The Bcr-Abl oncogene plays a crucial role in the development of chronic myeloid leukemia (CML) .

Mode of Action

N-Desmethyl Imatinib-d8, similar to its parent drug Imatinib, inhibits the activity of the Bcr-Abl tyrosine kinase . This inhibition blocks the proliferation and induces apoptosis in CML cells . N-Desmethyl Imatinib-d8 exhibits in vitro activity comparable to that of the parent drug .

Biochemical Pathways

The primary biochemical pathway involved in the metabolism of Imatinib to N-Desmethyl Imatinib-d8 is through the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP3A5 . After analyzing the metabolite patterns in plasma, urine, and feces, N-Desmethyl Imatinib-d8 was found to be the most active metabolite .

Pharmacokinetics

Imatinib, and by extension N-Desmethyl Imatinib-d8, is mainly metabolized by CYP3A4/CYP3A5 . Imatinib is also a substrate of P-glycoprotein, a drug efflux transporter, which has the potential to affect the oral bioavailability and the clearance of Imatinib . The pharmacokinetics of Imatinib in patients with CML are characterized by large interpatient variability . Concentration monitoring of Imatinib and N-Desmethyl Imatinib-d8 is considered necessary to enhance the safe and effective use of Imatinib .

Result of Action

The inhibition of the Bcr-Abl tyrosine kinase by N-Desmethyl Imatinib-d8 results in the blocking of proliferation and induction of apoptosis in CML cells . This leads to a durable response and prolonged survival in patients with CML .

Action Environment

The action of N-Desmethyl Imatinib-d8 can be influenced by various environmental factors. For instance, the activity of CYP3A and the genetic polymorphism of P-glycoprotein may contribute to the variability in the pharmacokinetics of Imatinib . Additionally, the co-administration with other drugs can lead to drug-drug interactions, affecting the metabolism of Imatinib and N-Desmethyl Imatinib-d8 .

Safety and Hazards

For safety, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-DBVREXLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660716
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185103-28-9
Record name N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.8 g (300 mmol) of piperazine are suspended in a mixture of 25 ml of ethanol and 25 ml of water. After almost a clear solution has formed, 12.9 g (30 mmol) of 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide are added step by step. The yellow solution is boiled under reflux for 14 hours, cooled to room temperature and filtered over Celite. 100 ml of water is added to the solution, the ethanol is evaporated under vacuum and 30 ml of 1N NaOH is added, leading to crystallization of the product. Drying at 50 mbar and 60° C. yields N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide; Rf=0.15 (methylene chloride:ethyl acetate:methanol:conc. aqueous ammonium hydroxide solution=60:10:30:2); tR (HPLC)2) 14.6 min.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.